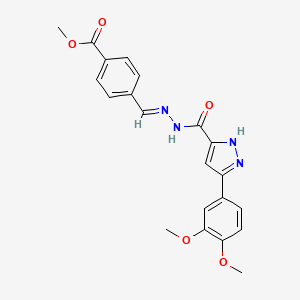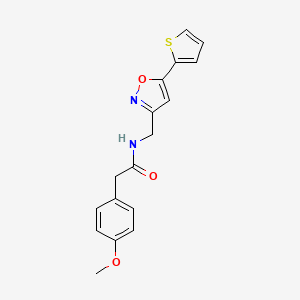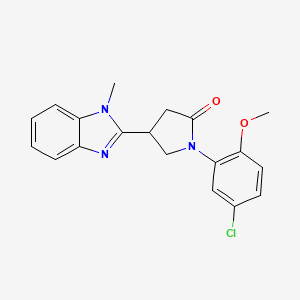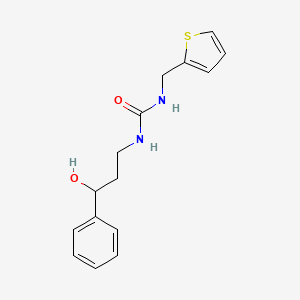
(E)-methyl 4-((2-(3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbonyl)hydrazono)methyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-methyl 4-((2-(3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbonyl)hydrazono)methyl)benzoate is a useful research compound. Its molecular formula is C21H20N4O5 and its molecular weight is 408.414. The purity is usually 95%.
BenchChem offers high-quality (E)-methyl 4-((2-(3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbonyl)hydrazono)methyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-methyl 4-((2-(3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbonyl)hydrazono)methyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Synthesis
- Research on derivatives similar to the specified compound has focused on the synthesis of heterocyclic systems, such as pyrazoles, pyrimidinones, and pyrazolines, which are important in various fields including medicinal chemistry and material science. For instance, the synthesis of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other heterocycles from related reagents has been documented, highlighting the versatility of these compounds in synthesizing complex heterocyclic structures (Selič, Grdadolnik, & Stanovnik, 1997; Stanovnik, Uršič, Bevk, Toplak, Grošelj, Meden, & Svete, 2006).
Antimicrobial Activity
- Some derivatives have been evaluated for their antimicrobial activity, demonstrating the potential of these compounds in developing new antimicrobial agents. A study on pyrazole derivatives showed significant activity against various bacteria and fungi, indicating the relevance of this chemical framework in pharmaceutical research (Abunada, Hassaneen, Kandile, & Miqdad, 2008).
Structural and Electronic Properties
- Investigations into the structural and electronic properties of related compounds, including X-ray crystallography and NMR studies, provide insights into their chemical behavior and potential applications. For example, studies have characterized compounds through spectroscopic methods and single-crystal X-ray diffraction, exploring their electronic structures and reactivity (Karrouchi, Brandán, Sert, Karbane, Radi, Ferbinteanu, Garcia, & Ansar, 2021).
Photophysical Properties
- Research on the photophysical properties of pyrazoline derivatives with triphenyl and ester groups indicates the impact of solvent structure and polarity on their photophysical behavior, which is crucial for applications in photovoltaic systems and fluorescent materials (Şenol, Bayrak, Menzek, Onganer, & Yaka, 2020).
Anti-cancer Potential
- The synthesis and evaluation of novel arylazopyrazolones with potential anti-cancer properties have been explored. These studies emphasize the importance of pyrazole derivatives in designing new therapeutic agents, with emphasis on their interaction with cancer-related targets (Thomas et al., 2019).
Propriétés
IUPAC Name |
methyl 4-[(E)-[[3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5/c1-28-18-9-8-15(10-19(18)29-2)16-11-17(24-23-16)20(26)25-22-12-13-4-6-14(7-5-13)21(27)30-3/h4-12H,1-3H3,(H,23,24)(H,25,26)/b22-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTYGBRQCXAVQA-WSDLNYQXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)C(=O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)C(=O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Naphthalen-1-yl(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2401599.png)

![5-methyl-N-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2401604.png)


![N-(3-carbamoyl-5-phenylthiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2401607.png)

![N,N-diethyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2401611.png)


![Ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2401616.png)